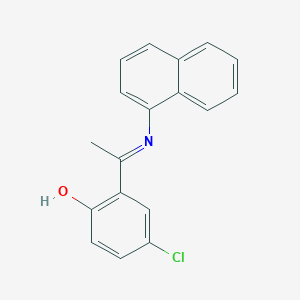
4-Chloro-2-(1-(naphthalen-1-ylimino)ethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(1-(naphthalen-1-ylimino)ethyl)phenol is a chemical compound with the molecular formula C18H14ClNO and a molecular weight of 295.8 g/mol . This compound is known for its versatile applications in various fields of scientific research and industry.
Vorbereitungsmethoden
The synthesis of 4-Chloro-2-(1-(naphthalen-1-ylimino)ethyl)phenol typically involves the reaction of 4-chloro-2-hydroxyacetophenone with 1-naphthylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
4-Chloro-2-(1-(naphthalen-1-ylimino)ethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(1-(naphthalen-1-ylimino)ethyl)phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(1-(naphthalen-1-ylimino)ethyl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-(1-(naphthalen-1-ylimino)ethyl)phenol can be compared with other similar compounds, such as:
- 4-Chloro-2-(1-(phenylimino)ethyl)phenol
- 4-Chloro-2-(1-(2-naphthylamino)ethyl)phenol
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties .
Eigenschaften
CAS-Nummer |
105558-35-8 |
|---|---|
Molekularformel |
C18H14ClNO |
Molekulargewicht |
295.8 g/mol |
IUPAC-Name |
4-chloro-2-(C-methyl-N-naphthalen-1-ylcarbonimidoyl)phenol |
InChI |
InChI=1S/C18H14ClNO/c1-12(16-11-14(19)9-10-18(16)21)20-17-8-4-6-13-5-2-3-7-15(13)17/h2-11,21H,1H3 |
InChI-Schlüssel |
NBGBHKXEZDPSMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NC1=CC=CC2=CC=CC=C21)C3=C(C=CC(=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


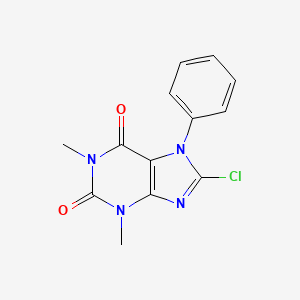
![7-Bromo-2-(difluoromethyl)-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11839746.png)
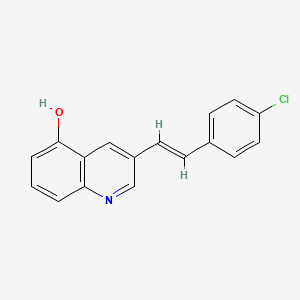


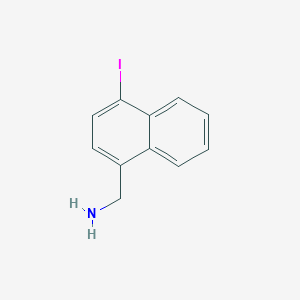


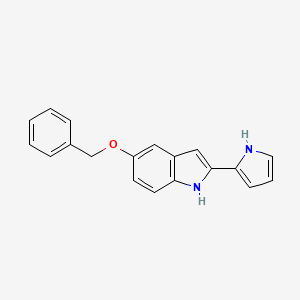
![N-[1-(1-Naphthyl)ethyl]heptanamide](/img/structure/B11839790.png)
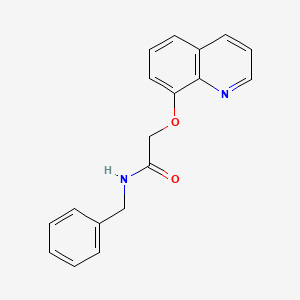
![1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanol](/img/structure/B11839800.png)
![N-Ethyl-2-(6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide](/img/structure/B11839802.png)

